molecular formula C15H10Cl2N2O B8734138 4,5-dichloro-2-naphthalen-1-ylmethyl-2H-pyridazin-3-one

4,5-dichloro-2-naphthalen-1-ylmethyl-2H-pyridazin-3-one

Cat. No.: B8734138
M. Wt: 305.2 g/mol
InChI Key: KTUBZFMPUVMFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dichloro-2-naphthalen-1-ylmethyl-2H-pyridazin-3-one is a useful research compound. Its molecular formula is C15H10Cl2N2O and its molecular weight is 305.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H10Cl2N2O

Molecular Weight

305.2 g/mol

IUPAC Name

4,5-dichloro-2-(naphthalen-1-ylmethyl)pyridazin-3-one

InChI

InChI=1S/C15H10Cl2N2O/c16-13-8-18-19(15(20)14(13)17)9-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9H2

InChI Key

KTUBZFMPUVMFMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C(=O)C(=C(C=N3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.0 g (65 mmol) of potassium carbonate were added to a solution of 10.0 g (60.61 mmol) of 4,5-dichloro-3-hydroxy-pyridazine in 50 ml dimethylsulphoxide, then 9.42 g (63 mmol) of 1-(chloromethyl)-naphthalene were added and the mixture was stirred for 17 hours at 50° C. The dark solution was cooled and then combined with 300 ml of dist. water, then 300 ml dichloromethane were stirred in, the mixture was suction filtered through Celite, the aqueous phase was separated off and extracted another three times with 50 ml of dichloromethane. The combined organic phases were washed with water, dried over sodium sulphate and evaporated down. The crude product thus obtained was dissolved in 250 ml dichloromethane, the solution was filtered through silica gel and then evaporated down. The residue was triturated with petroleum ether, suction filtered and dried.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.42 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
67.6%

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